molecular formula C17H15ClN2O4 B14812614 propyl 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzoate

propyl 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzoate

Cat. No.: B14812614
M. Wt: 346.8 g/mol
InChI Key: KXTOWLURQSTSGV-UHFFFAOYSA-N
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Description

Propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate is an organic compound with the molecular formula C17H15ClN2O4. It is characterized by the presence of a propyl ester group, a chloro-nitrobenzylidene moiety, and an amino benzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with propyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-[(4-chloro-3-aminobenzylidene)amino]benzoate: Similar structure but with an amino group instead of a nitro group.

    Propyl 4-[(4-bromo-3-nitrobenzylidene)amino]benzoate: Similar structure but with a bromo group instead of a chloro group.

    Propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Propyl 4-[(4-chloro-3-nitrobenzylidene)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

propyl 4-[(4-chloro-3-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H15ClN2O4/c1-2-9-24-17(21)13-4-6-14(7-5-13)19-11-12-3-8-15(18)16(10-12)20(22)23/h3-8,10-11H,2,9H2,1H3

InChI Key

KXTOWLURQSTSGV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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